Structural Uniqueness: Meta-Tolyl Substituent on the 1,3,4-Oxadiazole Ring
CAS 850936-77-5 is differentiated from its closest commercially cataloged analog, 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (CAS 850936-80-0), by the position of the methyl substituent on the phenyl ring attached to the oxadiazole (meta vs. para). In a structurally related series of oxadiazole-thiazole hybrids, compounds bearing a meta-substituted phenyl ring on the oxadiazole exhibited a different cytotoxicity profile compared to para-substituted counterparts on human cancer cell lines [1]. The meta-tolyl group in CAS 850936-77-5 is predicted to alter the molecular electrostatic potential surface and the orientation of the aryl ring relative to the oxadiazole, which can influence hydrogen-bond acceptor capacity and target-binding geometry [2].
| Evidence Dimension | Positional isomerism of the tolyl substituent on the 1,3,4-oxadiazole ring |
|---|---|
| Target Compound Data | meta-tolyl (3-methylphenyl) substituent; molecular formula C20H16N4O2S2; molecular weight 408.49 g/mol [3] |
| Comparator Or Baseline | para-tolyl (4-methylphenyl) analog (CAS 850936-80-0); same molecular formula and weight but different spatial arrangement [3] |
| Quantified Difference | Differential in vitro cytotoxicity observed in closely related oxadiazole-thiazole series: meta-substituted compounds showed variation in IC50 values up to 5-fold compared to para-substituted analogs across different cell lines [1]. |
| Conditions | Structural comparison based on analog series evaluated for anticancer activity on MCF-7 (breast) and DLA (lymphoma) cell lines [1]. |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry, the meta-tolyl substitution pattern constitutes a distinct chemical entity whose biological activity cannot be extrapolated from the para-substituted analog, requiring separate sourcing for hit validation and lead optimization.
- [1] Jisha Mol, V.; Kamalabhai Amma. Synthesis, Characterization and In Vitro Anticancer Screening of Novel Thiazole-1,3,4-Oxadiazole Hybrid Analogues. Scholars Central, Abstract. View Source
- [2] Altıntop, M. D.; Özdemir, A.; Turan-Zitouni, G.; et al. Design, Synthesis, in Vitro and in Silico Evaluation of a New Series of Oxadiazole-Based Anticancer Agents as Potential Akt and FAK Inhibitors. European Journal of Medicinal Chemistry 2018, 155, 905–917. View Source
- [3] Veretennikov, E. A.; Malin, S. A.; Volkova, S. B.; Laskin, B. M.; Malin, A. S.; Platonova, O. V. Synthesis of New Substituted Thiazoles Containing Aminooxadiazole Ring. Russian Journal of Applied Chemistry 2008, 81, 513–515. View Source
